molecular formula C13H13NO3 B6748092 Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate

Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate

Cat. No.: B6748092
M. Wt: 231.25 g/mol
InChI Key: YWDXJHCEEUYKQN-UHFFFAOYSA-N
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Description

Ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds, such as this one, are defined by a bicyclic system connected through a single fully-substituted carbon atom. This structural motif imparts significant three-dimensionality, which can enhance the compound’s physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate typically involves multi-component reactions. One common method includes the reaction of isatin with cyclopropane derivatives under specific conditions to form the spirocyclic structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of Brønsted acidic ionic liquids as catalysts in water reflux conditions has been reported .

Industrial Production Methods

Industrial production of spirocyclic compounds like ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that spirocyclic compounds can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-11(15)9-7-13(9)8-5-3-4-6-10(8)14-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDXJHCEEUYKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate
Reactant of Route 3
Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate
Reactant of Route 4
Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate
Reactant of Route 6
Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate

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